molecular formula C9H15NO B1279965 octahydro-1H-quinolizin-1-one CAS No. 10447-21-9

octahydro-1H-quinolizin-1-one

Cat. No.: B1279965
CAS No.: 10447-21-9
M. Wt: 153.22 g/mol
InChI Key: PZYWKHHNKKNNFN-UHFFFAOYSA-N
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Description

Octahydro-1H-quinolizin-1-one: is a versatile chemical compound with the molecular formula C9H15NO and a molecular weight of 153.22 g/mol . It is also known by its IUPAC name, hexahydro-2H-quinolizin-1(6H)-one . This compound is of significant interest in various fields of scientific research due to its unique structural and chemical properties.

Mechanism of Action

While the mechanism of action of octahydro-1H-quinolizin-1-one is not explicitly stated in the search results, one study suggests that derivatives of quinolizine may have potential as a treatment for COVID-19 .

Safety and Hazards

The safety and hazards associated with octahydro-1H-quinolizin-1-one are not explicitly stated in the search results .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of octahydro-1H-quinolizin-1-one can be achieved through stereocontrolled one-step syntheses from α,β-unsaturated enamide esters . Two different conditions are commonly used:

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the compound can be synthesized using the aforementioned laboratory methods, which can be scaled up for industrial applications.

Chemical Reactions Analysis

Types of Reactions: Octahydro-1H-quinolizin-1-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form different products.

    Reduction: Reduction reactions can be performed to modify the compound’s structure.

    Substitution: Substitution reactions, such as nucleophilic substitution, can occur with appropriate reagents.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents such as alkyl halides and nucleophiles are employed in substitution reactions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinolizinone derivatives, while reduction can produce various reduced forms of the compound.

Comparison with Similar Compounds

Uniqueness: Octahydro-1H-quinolizin-1-one is unique due to its specific structural configuration and chemical properties, which make it suitable for a wide range of applications. Its ability to undergo various chemical reactions and its potential biological activities set it apart from similar compounds.

Properties

IUPAC Name

2,3,4,6,7,8,9,9a-octahydroquinolizin-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15NO/c11-9-5-3-7-10-6-2-1-4-8(9)10/h8H,1-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZYWKHHNKKNNFN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN2CCCC(=O)C2C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70484676
Record name Hexahydro-2H-quinolizin-1(6H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70484676
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

153.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

10447-21-9
Record name Hexahydro-2H-quinolizin-1(6H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70484676
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
octahydro-1H-quinolizin-1-one
Reactant of Route 2
octahydro-1H-quinolizin-1-one
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Reactant of Route 4
octahydro-1H-quinolizin-1-one
Reactant of Route 5
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Reactant of Route 6
octahydro-1H-quinolizin-1-one

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